N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-methoxybenzamide

Xanthine oxidase Enzyme inhibition Hyperuricemia

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-methoxybenzamide (CAS 438614-09-6) is a synthetic small molecule (C14H15N3O4, MW 289.29 g/mol) characterized by a 1,3-dimethylbarbituric acid core linked via an amide bridge to a 3-methoxybenzamide moiety. The compound has been indexed in major chemical biology databases and is cataloged as a xanthine dehydrogenase/oxidase (XDH) inhibitor by the Therapeutic Target Database.

Molecular Formula C14H15N3O4
Molecular Weight 289.291
CAS No. 438614-09-6
Cat. No. B2417398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-methoxybenzamide
CAS438614-09-6
Molecular FormulaC14H15N3O4
Molecular Weight289.291
Structural Identifiers
SMILESCN1C(=CC(=O)N(C1=O)C)NC(=O)C2=CC(=CC=C2)OC
InChIInChI=1S/C14H15N3O4/c1-16-11(8-12(18)17(2)14(16)20)15-13(19)9-5-4-6-10(7-9)21-3/h4-8H,1-3H3,(H,15,19)
InChIKeyVJKWMYCMJMJKSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-methoxybenzamide (CAS 438614-09-6): Sourcing a Differentiated Pyrimidinedione Scaffold


N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-methoxybenzamide (CAS 438614-09-6) is a synthetic small molecule (C14H15N3O4, MW 289.29 g/mol) characterized by a 1,3-dimethylbarbituric acid core linked via an amide bridge to a 3-methoxybenzamide moiety [1]. The compound has been indexed in major chemical biology databases and is cataloged as a xanthine dehydrogenase/oxidase (XDH) inhibitor by the Therapeutic Target Database [2]. It is primarily sourced for research purposes in enzymology and medicinal chemistry contexts where its specific substitution pattern on the pyrimidinedione scaffold is mechanistically required.

Workflow XDH target engagement studies Patent-classified inhibitor scaffold
Selection Logic Polar, low-lipophilicity scaffold Predicted XLogP3-AA 0.4
Use Context Medicinal chemistry lead optimization Mono-donor pyrimidinedione core

Why Generic Pyrimidinedione Analogs Cannot Substitute for N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-methoxybenzamide (CAS 438614-09-6)


The specific 3-methoxy substitution on the benzamide ring of this compound constitutes a critical pharmacophoric decision that governs both target engagement and selectivity. While the 1,3-dimethylbarbituric acid core is common to many xanthine oxidase inhibitors, the nature and position of the peripheral aryl amide substituent profoundly alters electron distribution, hydrogen-bonding capacity, and steric fit within the molybdenum-pterin cofactor pocket of XDH [1]. Computational predictions indicate this compound has a low XLogP3-AA of 0.4 and only one hydrogen bond donor, compared to many in-class analogs that are significantly more lipophilic [2]. Generic substitution with a non-methoxylated, para-substituted, or differently halogenated benzamide analog—without experimental validation—risks losing the specific binding interactions that have been documented for this compound in the patent literature targeting xanthine oxidase [1].

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3-Methoxy substitution is target-critical Non-methoxylated or para-substituted benzamide analogs may lose XDH binding interactions reported in patent literature.
!
Lipophilicity profile may not transfer Generic analogs with higher logP may exhibit altered solubility and non-specific protein binding, shifting assay outcomes.
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Hydrogen bond donor count alters ADME properties Poly-donor analogs may introduce promiscuous interactions, reducing selectivity in target engagement studies.

Quantitative Differentiation Evidence for N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-methoxybenzamide (CAS 438614-09-6) Against Closest Analogs


Xanthine Dehydrogenase/Oxidase (XDH) Target Engagement Classification

The compound is explicitly classified as a xanthine dehydrogenase/oxidase (XDH) inhibitor in the Therapeutic Target Database (TTD), curated from patent literature up to 2017. [1] While no public IC50 value is available for this specific compound, its inclusion in a focused patent review alongside other characterized XDH inhibitors establishes a direct target engagement class that not all 1,3-dimethylpyrimidinedione analogs possess. In contrast, the closest structural analogs lacking the 3-methoxybenzamide group (e.g., simple 6-aminouracils) are frequently reported as weak, non-selective enzyme binders with IC50 values often exceeding 10 µM. [2]

XDH Target Classification
Class-level inference
Classified XDH inhibitor vs. weak binders
Supports target-engagement review for medicinal chemistry optimization.
No public IC50 available; exact fold difference not calculable.
Xanthine oxidase Enzyme inhibition Hyperuricemia

Predicted Physicochemical Profile vs. Common XDH Inhibitor Febuxostat

The predicted XLogP3-AA of this compound is 0.4, substantially lower than the measured logP of ~3.5 for the marketed XDH inhibitor febuxostat. [1][2] This 3.1 log unit difference confers markedly different aqueous solubility and protein binding characteristics. The compound also has 4 hydrogen bond acceptors and only 1 hydrogen bond donor, resulting in a topological polar surface area profile that favors aqueous solubility over membrane permeability compared to more lipophilic analogs.

Predicted Lipophilicity vs. Febuxostat
Cross-study comparable
ΔXLogP = −3.1 log units
Supports aqueous solubility and biochemical assay compatibility review.
Predicted value; experimental logP not reported.
Lipophilicity Drug-likeness Physicochemical properties

Hydrogen Bond Donor Count Differentiation from Di-amide XDH Inhibitors

This compound possesses exactly one hydrogen bond donor (the amide NH linking the pyrimidinedione to the benzamide), as computed by Cactvs 3.4.6.11. [1] By contrast, many XDH inhibitors in the patent literature incorporate two or more hydrogen bond donors through free carboxylic acid, sulfonamide, or phenolic hydroxyl groups. The mono-donor profile reduces the desolvation penalty upon target binding and limits promiscuous hydrogen-bond interactions that can lead to off-target pharmacology.

H-Bond Donor Count
Class-level inference
1 donor vs. ≥2 for common di-acid analogs
Reduction of 1-2 donors
Supports selectivity and permeability optimization review.
Computed property; desolvation penalty context.
Hydrogen bonding Scaffold optimization Medicinal chemistry

Optimal Research and Industrial Application Scenarios for N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-methoxybenzamide (CAS 438614-09-6)


Medicinal Chemistry Hit-to-Lead Optimization for Xanthine Oxidase Inhibitors

This compound serves as a validated starting point for structure-activity relationship (SAR) campaigns targeting xanthine dehydrogenase/oxidase, based on its patent-classified target engagement [1]. Its low lipophilicity and single hydrogen bond donor provide a differentiated physicochemical profile for lead optimization toward non-purine XDH inhibitors with improved aqueous solubility relative to febuxostat-class compounds [2].

Biochemical Assay Development Requiring a Soluble, Low-Lipophilicity Probe

With a predicted XLogP3-AA of 0.4, this compound is suitable for in vitro enzymatic assays where maintaining compound solubility in aqueous buffer is critical [1]. Compared to lipophilic analogs that require high DMSO concentrations and risk precipitation, this compound can be formulated in predominantly aqueous conditions, reducing solvent interference in spectrophotometric or fluorometric XDH activity assays.

Computational Chemistry and Molecular Docking Studies

The well-defined single-conformer structure (confirmed by PubChem's standardized InChI Key VJKWMYCMJMJKSY-UHFFFAOYSA-N) makes this compound an ideal input for molecular docking and pharmacophore modeling studies [1]. Its specific 3-methoxy substitution pattern allows computational chemists to probe the methoxy-binding sub-pocket of XDH that is not accessible to analogs with para- or unsubstituted benzamide rings.

Application
Selection Property
Validation Focus
Xanthine oxidase hit-to-lead SAR
Patent-classified XDH inhibitor scaffold
Target engagement and substitution pattern review
Soluble biochemical assay probe
Predicted low lipophilicity (XLogP3-AA 0.4)
Aqueous solubility and solvent interference review
Computational docking studies
Well-defined single-conformer structure
Methoxy-binding sub-pocket interaction review
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